[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a nitro group, and a fluoro substituent on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include phenols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the inhibition of enzymes that have active site serine or threonine residues. The trifluoromethyl and nitro groups can also influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- [4-Fluoro-3-nitrophenyl]boronic acid
- [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
- [5-Nitro-2-(trifluoromethyl)phenyl]boronic acid
Uniqueness
[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid: is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
[4-fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-5-1-3(7(10,11)12)4(8(14)15)2-6(5)13(16)17/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFFVALTKVPCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)F)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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